3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide
Description
3-(2-Bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide is a synthetic propanamide derivative featuring a 2-bromophenyl group attached to the propanamide backbone and a benzylamine substituent linked to a 4-(furan-3-yl)phenyl moiety. This compound combines aromatic bromine and furan heterocycles, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2/c21-19-4-2-1-3-17(19)9-10-20(23)22-13-15-5-7-16(8-6-15)18-11-12-24-14-18/h1-8,11-12,14H,9-10,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZKXLGDYWQYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl group to introduce the bromine atom. This is followed by the formation of the furan ring through cyclization reactions. The final step involves the formation of the propanamide moiety through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Phenyl derivatives without the bromine atom.
Substitution: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The furan ring may contribute to the compound’s binding affinity and specificity. The propanamide moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences between the target compound and similar propanamide derivatives:
Key Observations :
- In contrast, sulfonyl groups in and sulfamoyl in introduce strong electron-withdrawing effects, likely increasing metabolic stability but reducing solubility.
- Steric Considerations : The 2-bromophenyl group in the target may impose steric hindrance compared to smaller substituents like fluorine in MMV1782110 .
- Biological Relevance : Furan moieties (target and ) are associated with antimicrobial and anti-inflammatory activities, while sulfonamide/sulfonyl groups () are common in enzyme inhibitors.
Physical Properties :
- Lipophilicity: The furan and bromophenyl groups in the target suggest moderate lipophilicity, comparable to MMV1782110 . Sulfonyl-containing analogs () exhibit higher logP values due to nonpolar sulfonyl groups.
- Melting Points : Propanamides with halogenated aryl groups (e.g., ) often have melting points >150°C, suggesting the target may share similar thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
